3-(dimethylamino)cyclopentan-1-ol, Mixture of diastereomers
CAS No.: 1500723-24-9
Cat. No.: VC11613910
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1500723-24-9 |
|---|---|
| Molecular Formula | C7H15NO |
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | 3-(dimethylamino)cyclopentan-1-ol |
| Standard InChI | InChI=1S/C7H15NO/c1-8(2)6-3-4-7(9)5-6/h6-7,9H,3-5H2,1-2H3 |
| Standard InChI Key | SVXFBXWDCXIWHZ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1CCC(C1)O |
Introduction
Structural Characteristics and Stereochemical Complexity
Conformational Analysis
The cyclopentane ring adopts a puckered conformation to alleviate angle strain, with the hydroxyl and dimethylamino groups occupying pseudo-equatorial or pseudo-axial positions depending on the stereochemistry. Nuclear magnetic resonance (NMR) studies of related compounds, such as (1S,3R)-3-(dimethylamino)cyclopentan-1-ol, reveal distinct coupling constants (e.g., J = 6.8 Hz for vicinal protons) that correlate with dihedral angles between substituents . X-ray crystallography data for analogous structures, such as (1R,2R)-2-(dimethylamino)cyclopentanol, show bond lengths of 1.42 Å for C-O and 1.45 Å for C-N, consistent with typical alcohol and amine bond distances.
Table 1: Key Physical Properties of 3-(Dimethylamino)cyclopentan-1-ol
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The preparation of 3-(dimethylamino)cyclopentan-1-ol diastereomers typically involves stereoselective strategies to control the configuration at C1 and C3. One common approach utilizes reductive amination of cyclopentanone derivatives, as demonstrated in the synthesis of 3-(dimethylamino)cyclobutan-1-ol. For example:
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Ketone Substrate Preparation: Cyclopentanone is treated with dimethylamine hydrochloride in methanol under reflux to form the corresponding imine.
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Reductive Amination: Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) reduces the imine intermediate, yielding a racemic mixture of the amine-alcohol.
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Stereochemical Resolution: Chiral chromatography or enzymatic resolution separates diastereomers. For instance, lipase-catalyzed acetylation selectively modifies one enantiomer, enabling separation.
Industrial-Scale Manufacturing
Industrial production emphasizes cost efficiency and scalability. Continuous flow reactors achieve higher yields (≥85%) compared to batch processes by maintaining precise temperature control and reagent stoichiometry . Catalytic asymmetric hydrogenation using chiral catalysts like Ru-BINAP complexes provides enantiomeric excess (ee) values exceeding 90%, crucial for pharmaceutical applications.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | ee (%) | Scale | Reference |
|---|---|---|---|---|
| Reductive Amination | 70–75 | Racemic | Laboratory | |
| Continuous Flow | 85–90 | Racemic | Industrial | |
| Asymmetric Hydrogenation | 80–85 | 90–95 | Pilot Plant |
Chemical Reactivity and Functional Group Transformations
Oxidation Reactions
The hydroxyl group undergoes oxidation to form ketones or carboxylic acids. Treatment with Jones reagent (CrO₃/H₂SO₄) converts 3-(dimethylamino)cyclopentan-1-ol to 3-(dimethylamino)cyclopentanone, a key intermediate for further functionalization .
N-Alkylation and Acylation
The dimethylamino group participates in alkylation reactions with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. Acylation with acetyl chloride yields the corresponding amide, enhancing solubility in nonpolar solvents.
Ring-Opening Reactions
Under acidic conditions, the cyclopentane ring undergoes ring-opening polymerization, producing polyamines with applications in epoxy resins and adhesives .
Applications in Scientific Research
Asymmetric Catalysis
Chiral diastereomers serve as ligands in transition metal catalysis. For example, (1R,3R)-3-(dimethylamino)cyclopentan-1-ol coordinates to palladium centers in Suzuki-Miyaura cross-coupling reactions, achieving enantioselectivity up to 88%.
Medicinal Chemistry
The compound’s amine-alcohol motif mimics natural amino alcohols like epinephrine. Structure-activity relationship (SAR) studies reveal moderate affinity for adrenergic receptors (Kᵢ = 2.3 µM for β₂-adrenoceptor), suggesting potential as a bronchodilator lead compound .
Materials Science
Quaternary ammonium derivatives exhibit antimicrobial properties, with minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus. These derivatives are incorporated into polymer coatings for medical devices .
Comparative Analysis of Diastereomers
Physicochemical Properties
Diastereomers display distinct melting points and solubilities. For instance, the (1R,3R) isomer melts at 98–100°C, while the (1R,3S) isomer melts at 84–86°C due to differences in crystal packing .
Biological Activity
Enantiomeric pairs exhibit divergent pharmacological profiles. The (1R,3R) enantiomer shows 10-fold higher receptor binding affinity compared to (1S,3S), underscoring the importance of stereochemical control in drug development .
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